1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one
Overview
Description
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes methoxy and propoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 3-chloropropanol to form 4-methoxy-3-(3-methoxypropoxy)phenol. This intermediate is then subjected to Friedel-Crafts acylation using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The methoxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The carbonyl group can also form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-methylbutan-1-one: Lacks the propoxy group, which may affect its reactivity and biological activity.
1-(3-Methoxypropoxy)phenyl)-3-methylbutan-1-one: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one is unique due to the presence of both methoxy and propoxy groups, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-12(2)10-14(17)13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12H,5,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRVSPUNMRRCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582810 | |
Record name | 1-[4-Methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919995-27-0 | |
Record name | 1-[4-Methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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